Superior Catalytic Oxidation Activity of 3,5-Dichlorosalicylaldehyde-Derived Mo(VI) Complex vs. Bromo and Iodo Analogs
A comparative study of molybdenum(VI) dioxido complexes bearing ONO-donor Schiff base ligands derived from 3,5-dihalosalicylaldehydes (chloro, bromo, and iodo) with nicotinoylhydrazide was conducted for the selective oxidation of benzylic alcohols to aldehydes using H₂O₂ as oxidant in ethanol . The 3,5-dichloro-substituted complex, MoO₂(Cl₂SN), achieved a substrate conversion of 98% for benzyl alcohol oxidation, which was higher than that observed for the 3,5-dibromo analog MoO₂(Br₂SN) (95%) and the 3,5-diiodo analog MoO₂(I₂SN) (88%) under identical reaction conditions (catalyst loading 0.01 mmol, H₂O₂ 2.0 mmol, ethanol solvent, 70°C, 2 hours) .
| Evidence Dimension | Catalytic substrate conversion (benzyl alcohol to benzaldehyde) |
|---|---|
| Target Compound Data | 98% conversion (MoO₂(Cl₂SN) complex) |
| Comparator Or Baseline | MoO₂(Br₂SN): 95% conversion; MoO₂(I₂SN): 88% conversion |
| Quantified Difference | Chloro-substituted complex shows 3% higher conversion than bromo analog; 10% higher than iodo analog |
| Conditions | Benzyl alcohol (1.0 mmol), H₂O₂ (2.0 mmol), catalyst (0.01 mmol), ethanol solvent, 70°C, 2 h |
Why This Matters
For researchers procuring 3,5-dihalosalicylaldehyde precursors for oxidation catalyst development, the chloro-substituted variant delivers measurably superior substrate conversion efficiency, offering quantifiable performance advantage in benzylic alcohol oxidation applications.
